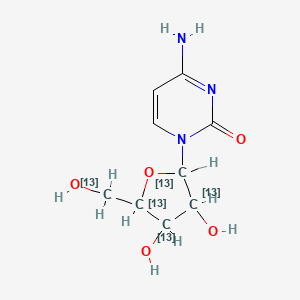
Cytidine-1',2',3',4',5'-13C5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytidine-1’,2’,3’,4’,5’-13C5: is an isotope-labeled analogue of cytidine, a pyrimidine nucleoside composed of the pyrimidine base cytosine attached to the sugar ribose . This compound is specifically labeled with carbon-13 isotopes at all five carbon positions of the ribose ring, making it a valuable tool in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cytidine-1’,2’,3’,4’,5’-13C5 typically involves the incorporation of carbon-13 labeled ribose into the cytidine structure. The process begins with the preparation of carbon-13 labeled ribose, which is then coupled with cytosine under specific reaction conditions to form the desired nucleoside . The reaction conditions often involve the use of protective groups to ensure selective reactions and high yields .
Industrial Production Methods: Industrial production of Cytidine-1’,2’,3’,4’,5’-13C5 follows similar synthetic routes but on a larger scale. The process involves the use of advanced techniques such as chromatography for purification and high-performance liquid chromatography for quality control . The production is carried out under stringent conditions to ensure the purity and isotopic enrichment of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Cytidine-1’,2’,3’,4’,5’-13C5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl groups on the ribose ring to carbonyl groups.
Reduction: The reduction of the carbonyl groups back to hydroxyl groups.
Substitution: Substitution reactions can occur at the amino group of the cytosine base or the hydroxyl groups of the ribose ring.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various nucleophiles such as amines and thiols can be used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ribose ring can lead to the formation of ribonolactone derivatives, while substitution reactions can yield various cytidine analogues.
Applications De Recherche Scientifique
Cytidine-1’,2’,3’,4’,5’-13C5 has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Cytidine-1’,2’,3’,4’,5’-13C5 involves its incorporation into nucleic acids. Once incorporated, it can be used to trace the metabolic pathways and interactions of nucleic acids within cells . The labeled carbon-13 atoms allow for precise detection and analysis using NMR spectroscopy, providing valuable insights into the structure and function of nucleic acids .
Comparaison Avec Des Composés Similaires
Cytidine: The unlabeled analogue of Cytidine-1’,2’,3’,4’,5’-13C5, commonly found in nucleic acids.
Uridine: Another pyrimidine nucleoside, similar in structure but with uracil as the base instead of cytosine.
Thymidine: A nucleoside with thymine as the base, commonly found in DNA.
Uniqueness: Cytidine-1’,2’,3’,4’,5’-13C5 is unique due to its isotopic labeling, which allows for detailed studies of nucleic acid metabolism and interactions using NMR spectroscopy . This makes it a valuable tool in both basic and applied research, providing insights that are not possible with unlabeled compounds .
Propriétés
Formule moléculaire |
C9H13N3O5 |
|---|---|
Poids moléculaire |
248.18 g/mol |
Nom IUPAC |
4-amino-1-[3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/i3+1,4+1,6+1,7+1,8+1 |
Clé InChI |
UHDGCWIWMRVCDJ-XQLHBIPJSA-N |
SMILES isomérique |
C1=CN(C(=O)N=C1N)[13CH]2[13CH]([13CH]([13CH](O2)[13CH2]O)O)O |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















